

Application Note: Optimized Profiling of Mitotic Index using AAPK-25

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Compound of Interest

Compound Name: AAPK-25
CAS No.: 2247919-28-2
Cat. No.: B605072

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Abstract & Biological Context

The phosphorylation of Histone H3 at Serine 10 (H3pS10) is a canonical biomarker for mitotic chromatin condensation.[1][2][3][4] While H3pS10 is negligible during interphase, it correlates strictly with the G2/M transition, making it an indispensable readout for cell cycle studies and the evaluation of antimitotic therapeutics (e.g., Aurora kinase inhibitors).

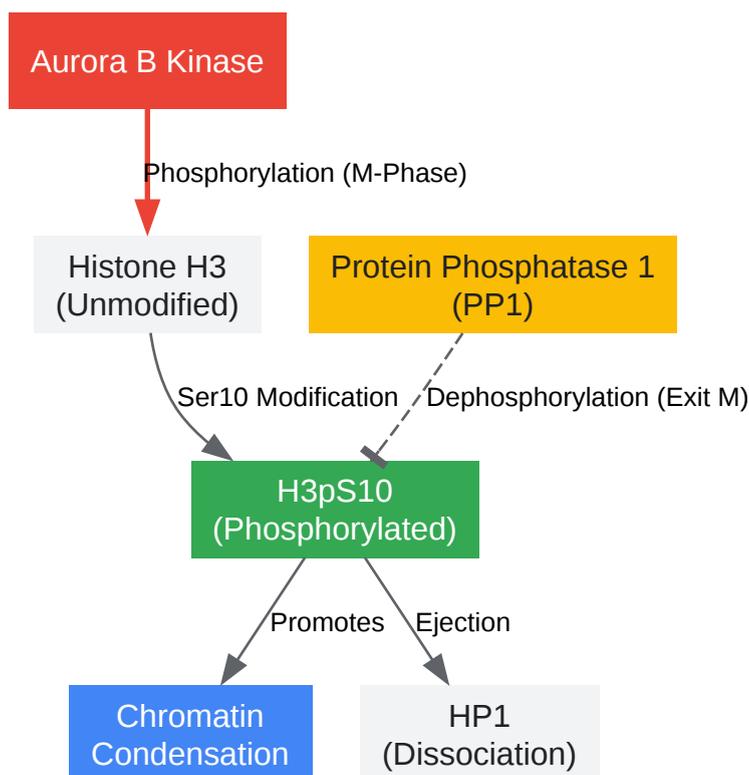
The Challenge: Detecting histone modifications via Western Blot is technically demanding due to two factors:

- **Molecular Weight:** Histone H3 is small (~17 kDa), making it prone to "blow-through" during electrotransfer.
- **Extraction Purity:** In standard whole-cell lysates (WCL), histones remain tightly bound to chromatin, often resulting in poor solubility and insoluble aggregates that fail to enter the gel.

The Solution: **AAPK-25** is a next-generation rabbit monoclonal antibody engineered for picomolar affinity to the H3pS10 epitope. This guide details the optimized Acid Extraction Protocol required to fully leverage the sensitivity of **AAPK-25**, ensuring clear, reproducible bands without background interference.

Mechanistic Pathway

Understanding the upstream regulation is vital for experimental design. H3S10 phosphorylation is primarily mediated by Aurora B kinase during mitosis, facilitating the ejection of Heterochromatin Protein 1 (HP1) and promoting chromosome condensation.[4]



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Figure 1: The Aurora B signaling axis. **AAPK-25** detects the H3pS10 moiety, serving as a direct proxy for Aurora B activity and mitotic entry.

Experimental Protocol: The AAPK-25 System

Phase A: Sample Preparation (Acid Extraction)

Critical Insight: Standard RIPA lysis is often insufficient for histones. Acid extraction uses low pH to protonate basic residues, solubilizing histones while precipitating cytosolic debris.

Reagents:

- Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT.
- H₂SO₄: 0.4 N Sulfuric Acid.

- TCA: 100% Trichloroacetic Acid.
- Acetone: Ice-cold.

Step-by-Step:

- Harvest: Pellet cells (1×10^7) at 300 x g for 5 min. Wash once with ice-cold PBS.
- Nuclei Isolation: Resuspend pellet in 1 mL Hypotonic Lysis Buffer. Incubate on ice for 30 min.
- Spin: Centrifuge at 10,000 x g for 10 min at 4°C. Discard supernatant (cytosolic fraction).
- Acid Extraction: Resuspend the nuclear pellet in 0.4 mL 0.4 N H₂SO₄. Incubate on a rotator at 4°C for 30 min (overnight is acceptable).
- Clarification: Centrifuge at 16,000 x g for 10 min. Save the supernatant (contains histones). Discard pellet.
- Precipitation: Add 132 µL of 100% TCA to the supernatant (final conc. ~33%). Incubate on ice for 30 min (milk-like turbidity will appear).
- Wash: Spin at 16,000 x g for 10 min. Discard supernatant carefully. Wash pellet 2x with ice-cold acetone.
- Resuspension: Air dry pellet for 5 min (do not over-dry). Dissolve in 50 µL ddH₂O.

Phase B: Electrophoresis & Transfer (Small Protein Optimization)

Critical Insight: 17 kDa proteins pass through 0.45 µm membranes easily. You MUST use 0.2 µm pore size.[5]

Settings:

- Gel: 15% SDS-PAGE or 4-20% Gradient Gel (High percentage is required for resolution).
- Membrane: Nitrocellulose or PVDF (0.2 µm pore size).[5]

- Transfer Buffer: Towbin + 20% Methanol (Methanol improves binding of small proteins).[5]
- Condition: 100V for 60 mins (Cooling required) OR 250mA constant current for 90 mins.

Phase C: Immunodetection with AAPK-25

Step	Reagent/Condition	Duration	Notes
Blocking	5% BSA in TBST	1 Hour @ RT	Do not use Milk. Phospho-specific antibodies have higher background in casein.
Primary Ab	AAPK-25 (1:1000)	Overnight @ 4°C	Dilute in 5% BSA/TBST.
Wash	TBST (0.1% Tween-20)	3 x 10 mins	Vigorous agitation.
Secondary Ab	HRP-Goat Anti-Rabbit (1:5000)	1 Hour @ RT	Ensure species matching.
Detection	ECL Pico/Femto	2-5 mins	H3 is abundant; avoid saturation.

Validation & Expected Results

To validate the assay, use a positive control (Mitotic Arrest) and a negative control (G0/G1 Block).

Experimental Setup:

- Lane 1 (Basal): Asynchronous HeLa cells.
- Lane 2 (Positive Control): HeLa treated with Nocodazole (100 ng/mL, 16h). Expectation: Intense Band.
- Lane 3 (Negative Control): HeLa serum-starved (24h) or treated with Aurora B Inhibitor (e.g., ZM447439). Expectation: No/Faint Band.

Data Interpretation Table:

Condition	AAPK-25 Signal (17 kDa)	Biological State
Untreated	Moderate (+)	~5-10% of population in M-phase.
Nocodazole	Very High (+++++)	G2/M Arrest (Prometaphase block).
Double Thymidine	Low (-)	G1/S Arrest (No condensation).
Aurora Inhibitor	Absent (-)	Kinase inhibition validation. ^[6] ^[7]

Troubleshooting (Self-Validating Systems)

Issue: No Signal (False Negative)

- Root Cause:^[2]^[5]^[8]^[9]^[10] "Blow-through" during transfer.^[5]
- Validation: Stain the gel with Coomassie Blue after transfer. If H3 bands remain in the gel, transfer time was too short. If the membrane shows no protein on Ponceau S (at 15kDa) but the gel is empty, the protein passed through.
- Fix: Switch to 0.2 μ m membrane and increase Methanol to 20%.^[5]

Issue: Smearing or "Laddering"

- Root Cause:^[2]^[5]^[8]^[9]^[10] DNA contamination or degradation.
- Validation: Check viscosity of sample.
- Fix: The Acid Extraction protocol (Phase A) eliminates DNA. If using Whole Cell Lysate, you must sonicate to shear chromatin.

Issue: High Background

- Root Cause:[2][5][8][9][10] Blocking with Milk.
- Fix: Switch to 5% BSA.[11] Milk contains phosphoproteins (casein) that can cross-react or mask epitopes.

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